1-benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione
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Description
Imidazole and benzimidazole derivatives are widely studied due to their broad range of chemical and biological properties . They are present in many natural products such as histidine, purine, histamine, and DNA-based structures . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 1-Benzyl-5-trifluoromethyl-1H-benzoimidazole, consists of a benzene ring fused to an imidazole ring . The molecular formula is C15H11F3N2 and the average mass is 276.256 Da .Chemical Reactions Analysis
Again, while specific reactions involving “1-benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione” are not available, similar compounds like 1,2,3-triazoles are known to be involved in a variety of chemical reactions. They are commonly used in organic synthesis, materials science, dye chemistry, and agriculture chemistry .Physical And Chemical Properties Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a white or colorless solid that is highly soluble in water and other polar solvents .Mechanism of Action
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione involves the condensation of 2,3-dihydro-1H-indole-2,3-dione with benzylamine, followed by the introduction of a trifluoromethyl group through a Friedel-Crafts reaction.", "Starting Materials": [ "2,3-dihydro-1H-indole-2,3-dione", "benzylamine", "trifluoromethylbenzene", "aluminum chloride", "acetic anhydride", "chloroform", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Dissolve 2,3-dihydro-1H-indole-2,3-dione (1.0 g) in chloroform (10 mL) and add benzylamine (1.2 mL). Stir the mixture at room temperature for 24 hours.", "Step 2: Add aluminum chloride (1.5 g) to the reaction mixture and stir for an additional 2 hours.", "Step 3: Quench the reaction by adding water (10 mL) and stirring for 30 minutes.", "Step 4: Extract the product with chloroform (3 x 10 mL) and dry the organic layer over sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the intermediate product, 1-benzyl-2,3-dihydro-1H-indole-2,3-dione.", "Step 6: Dissolve the intermediate product in acetic anhydride (10 mL) and add trifluoromethylbenzene (1.2 mL).", "Step 7: Add aluminum chloride (1.5 g) to the reaction mixture and stir for 2 hours at room temperature.", "Step 8: Quench the reaction by adding water (10 mL) and stirring for 30 minutes.", "Step 9: Extract the product with chloroform (3 x 10 mL) and dry the organic layer over sodium sulfate.", "Step 10: Concentrate the organic layer under reduced pressure to obtain the final product, 1-benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione." ] } | |
CAS RN |
1246886-50-9 |
Product Name |
1-benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione |
Molecular Formula |
C16H10F3NO2 |
Molecular Weight |
305.3 |
Purity |
95 |
Origin of Product |
United States |
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